Cellular Uptake and Retention vs. Curcumin
HO-3867 demonstrates a dramatic improvement in cellular uptake compared to its parent compound, curcumin. In head-to-head studies, the cellular uptake of HO-3867 was found to be more than 100-fold higher than that of curcumin [1]. Furthermore, HO-3867 exhibits prolonged cellular retention, with an active form detectable within cells for 72 hours or longer [1]. This starkly contrasts with curcumin's well-documented poor bioabsorption, which severely limits its translational potential.
| Evidence Dimension | Cellular uptake and retention |
|---|---|
| Target Compound Data | >100-fold higher uptake vs curcumin; active form retained for ≥72 hours |
| Comparator Or Baseline | Curcumin: Poor bioabsorption, rapid clearance |
| Quantified Difference | >100x increase in cellular uptake |
| Conditions | In vitro, various cancer cell lines |
Why This Matters
This dramatic difference in bioabsorption directly addresses the primary limitation of curcumin, positioning HO-3867 as a significantly more viable and potent candidate for in vitro and in vivo cancer research.
- [1] Selvendiran, K., Ahmed, S., Dayton, A., Kuppusamy, M. L., Tazi, M., Bratasz, A., ... & Kuppusamy, P. (2010). Cellular uptake, retention and bioabsorption of HO-3867, a fluorinated curcumin analog with potential antitumor properties. Cancer Biology & Therapy, 10(10), 1027-1032. DOI: 10.4161/cbt.10.10.13250 View Source
